N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS No.: 1189480-92-9
Cat. No.: VC6434587
Molecular Formula: C19H17F2N3O2
Molecular Weight: 357.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189480-92-9 |
|---|---|
| Molecular Formula | C19H17F2N3O2 |
| Molecular Weight | 357.361 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-4-methoxypyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H17F2N3O2/c1-26-17-12-24(16-8-6-15(21)7-9-16)23-18(17)19(25)22-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | QKZWTTQKQDKINI-UHFFFAOYSA-N |
| SMILES | COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole carboxamide family. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound features a unique molecular structure characterized by two fluorophenyl groups, a methoxy substituent, and a pyrazole ring, making it a candidate for potential biological and pharmaceutical applications.
Molecular Formula and Weight
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Molecular Formula: C18H16FN3O2
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Molecular Weight: 325.34 g/mol
Structural Features
The compound contains:
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A pyrazole ring substituted at the 1-position with a 4-fluorophenyl group.
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A carboxamide group at the 3-position.
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A methoxy group at the 4-position.
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A 4-fluorophenethyl side chain attached to the nitrogen atom of the carboxamide.
Synthesis
The synthesis of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general approach includes:
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Formation of the pyrazole ring:
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Reacting hydrazine derivatives with β-diketones or similar substrates under acidic or basic conditions.
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Substitution reactions:
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Introducing fluorophenyl groups via nucleophilic aromatic substitution or coupling reactions.
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Carboxamide formation:
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Condensation of the pyrazole derivative with a fluorophenethylamine in the presence of coupling agents like HATU or EDCI.
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Antimicrobial Potential
Pyrazole derivatives have demonstrated antimicrobial efficacy against various bacterial and fungal strains due to their ability to inhibit critical microbial enzymes or disrupt cell membranes.
Anticancer Activity
Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them promising candidates for anticancer drug development.
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Characteristic Peaks/Values |
|---|---|
| FT-IR Spectroscopy | Peaks for C=O (amide), C-F (fluoroaromatic), and C-O (methoxy) |
| NMR Spectroscopy | Signals corresponding to aromatic protons, methoxy group, and pyrazole |
| Mass Spectrometry | Molecular ion peak at m/z = 325 |
Table: Comparative Biological Activities of Pyrazole Derivatives
| Compound | Activity | MIC/IC50 Values |
|---|---|---|
| N-(4-fluorophenethyl)-1-(4-fluorophenyl)... | Antimicrobial, Anti-inflammatory | Not reported |
| Related Pyrazole Carboxamides | Antitubercular | MIC: ~10–50 μg/mL |
| Fluorinated Pyrazoles | Anticancer | IC50: ~5–20 μM |
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